L-Alanine benzyl ester 4-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPHJSSBMABBD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42854-62-6 | |

| Record name | L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42854-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-benzyl-L-alanine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine Benzyl Ester 4-Toluenesulfonate: Core Physical Properties

For Researchers, Scientists, and Drug Development Professionals

L-Alanine benzyl ester 4-toluenesulfonate, also known as H-Ala-OBzl·TsOH, is a key intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and drug development.[][2] As a salt, it combines the L-alanine amino acid, a benzyl ester protecting group, and a p-toluenesulfonate (tosylate) counter-ion. This configuration enhances the compound's stability and handling properties, making it a reliable building block for incorporating the alanine moiety into complex molecules.[2] This guide provides a detailed overview of its core physical properties, standard experimental methodologies for their determination, and logical diagrams illustrating its structure and application.

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in synthesis, purification, and formulation.

| Property | Value |

| CAS Number | 42854-62-6 |

| Molecular Formula | C₁₇H₂₁NO₅S (also written as C₁₀H₁₃NO₂·C₇H₈O₃S) |

| Molecular Weight | 351.4 g/mol [][3] |

| Appearance | White to off-white crystalline powder or fine crystals.[][2][] |

| Melting Point | 114-116 °C[][2] |

| Solubility | Soluble in Methanol and DMSO.[] |

| Optical Rotation | [α]²⁵D = -4.0 ± 2º (c=3 in Methanol)[2] |

| Purity (Typical) | ≥ 98-99% (HPLC, Titration)[][2][] |

Detailed Experimental Protocols

The characterization of this compound relies on standard analytical techniques. The detailed protocols for these experiments are well-established in the field of organic chemistry.

Determination of Melting Point

The melting point is a crucial indicator of purity. The reported range of 114-116 °C is determined using a standard capillary melting point method.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially, then slowed to a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first liquid droplet appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow range is indicative of high purity.

-

Measurement of Optical Rotation

As a chiral compound derived from L-alanine, its optical activity is a key identifier.

-

Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., 3 g in 100 mL of Methanol).[2]

-

The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light is measured at a controlled temperature (e.g., 25 °C).[2]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Assessment of Solubility

Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.

-

Procedure:

-

A small, known amount of the solute (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL of Methanol or DMSO) is added incrementally with agitation (e.g., vortexing).

-

The mixture is observed for the complete dissolution of the solid. The compound is deemed "soluble" if a clear solution is formed.[] This provides a qualitative assessment, which is often sufficient for synthetic applications.

-

Visualizations: Structure and Application

The following diagrams illustrate the chemical relationships and a typical experimental workflow involving this compound.

References

L-Alanine Benzyl Ester Tosylate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Alanine benzyl ester tosylate in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and the development of formulation protocols in the pharmaceutical and biotechnology industries. While specific quantitative solubility data for this compound is not extensively published, this guide presents illustrative data based on the general solubility characteristics of amino acid esters and their salts, alongside a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of L-Alanine benzyl ester tosylate, a salt, in organic solvents is influenced by several factors including the polarity of the solvent, the solute-solvent interactions (such as hydrogen bonding and dipole-dipole interactions), temperature, and the presence of impurities. As an amino acid ester salt, it possesses both ionic and organic characteristics, leading to a complex solubility profile.

Illustrative Solubility Data

The following table summarizes the estimated solubility of L-Alanine benzyl ester tosylate in a range of common organic solvents at ambient temperature (approximately 20-25°C). This data is provided for illustrative purposes to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.

| Solvent Family | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility ( g/100 mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | > 20[] |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 20 | |

| Acetonitrile (ACN) | Acetonitrile | 5.8 | 5 - 15 | |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | > 15[] |

| Ethanol (EtOH) | Ethanol | 4.3 | 5 - 15 | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 1 - 5 | |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | 1 - 5 |

| Chloroform | Trichloromethane | 4.1 | 1 - 5 | |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | < 1 |

| Diethyl Ether | Ethoxyethane | 2.8 | < 0.5 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl acetate | 4.4 | < 1 |

| Hydrocarbons | Toluene | Toluene | 2.4 | < 0.1 |

| Hexane | Hexane | 0.1 | < 0.1 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar amino acid ester tosylate salts. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like L-Alanine benzyl ester tosylate is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[2]

Materials:

-

L-Alanine benzyl ester tosylate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of L-Alanine benzyl ester tosylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved L-Alanine benzyl ester tosylate is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) * 100

-

-

Data Reporting:

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of L-Alanine benzyl ester tosylate.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides foundational knowledge on the solubility of L-Alanine benzyl ester tosylate in organic solvents. While illustrative data can guide initial solvent screening, precise and reproducible experimental determination is paramount for all research and development applications. The provided experimental protocol offers a robust starting point for establishing accurate solubility profiles, which are essential for the successful application of this important amino acid derivative in chemical synthesis and pharmaceutical formulation.

References

An In-depth Technical Guide to H-Ala-OBzl·TosOH: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of L-Alanine benzyl ester p-toluenesulfonate salt (H-Ala-OBzl·TosOH), a critical building block in peptide synthesis and various areas of chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, and applications.

Chemical Structure and Properties

H-Ala-OBzl·TosOH is the p-toluenesulfonate salt of the benzyl ester of L-alanine. The molecule consists of the L-alanine benzyl ester cation and the tosylate anion. The benzyl group protects the carboxylic acid of alanine, while the tosylate salt formation enhances the compound's stability and handling properties, making it a readily usable reagent in organic synthesis.

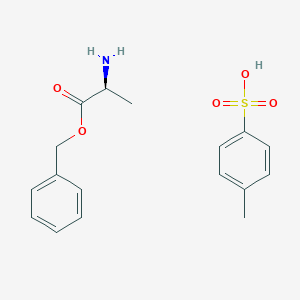

Chemical Structure:

L-Alanine Benzyl Ester p-Toluenesulfonate Salt: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Alanine benzyl ester p-toluenesulfonate salt. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical Identity and Properties

L-Alanine benzyl ester p-toluenesulfonate salt is a protected amino acid derivative commonly utilized in peptide synthesis and as an intermediate in the development of bioactive molecules. Its stability is a critical factor for its successful application in these fields.

| Property | Value |

| CAS Number | 42854-62-6 |

| Molecular Formula | C₁₇H₂₁NO₅S |

| Molecular Weight | 351.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol and DMSO |

Recommended Storage Conditions

To maintain the chemical integrity and purity of L-Alanine benzyl ester p-toluenesulfonate salt, specific storage conditions are recommended. Adherence to these conditions will minimize degradation and ensure the compound's suitability for its intended use. One safety data sheet indicates that the compound is air-sensitive[1].

| Parameter | Recommended Condition |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[1] |

| Light | Protect from light |

| Moisture | Store in a dry environment |

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Alanine benzyl ester p-toluenesulfonate salt is essential for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation pathway is likely to be hydrolysis of the benzyl ester linkage.

Hydrolysis

The ester bond in L-Alanine benzyl ester is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions and moisture. This degradation pathway would yield L-Alanine, p-toluenesulfonic acid, and benzyl alcohol.

Stability Testing: Experimental Protocols

A forced degradation study is necessary to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to accelerate its degradation.

Objective: To identify the degradation products and pathways of L-Alanine benzyl ester p-toluenesulfonate salt and to develop a stability-indicating analytical method.

Materials:

-

L-Alanine benzyl ester p-toluenesulfonate salt

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of L-Alanine benzyl ester p-toluenesulfonate salt in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method as described below.

Stability-Indicating HPLC Method Protocol

This method is designed to separate the intact L-Alanine benzyl ester p-toluenesulfonate salt from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 0-5 min: 5% B5-45 min: 5% to 95% B45-50 min: 95% B50-55 min: 95% to 5% B55-60 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Dilute the stressed samples and the control sample with the initial mobile phase (95% A, 5% B) to a final concentration of approximately 0.1 mg/mL.

-

Filter the samples through a 0.45 µm syringe filter before injection.

Data Presentation

The results of the stability study should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting quantitative data from a forced degradation study.

| Stress Condition | Time | % Assay of L-Alanine benzyl ester p-toluenesulfonate salt | % Total Impurities |

| Control | 0 hr | 99.8 | 0.2 |

| 0.1 N HCl | 24 hr | Data | Data |

| 0.1 N NaOH | 8 hr | Data | Data |

| 3% H₂O₂ | 24 hr | Data | Data |

| Thermal (105°C) | 48 hr | Data | Data |

| Photostability | - | Data | Data |

*Data to be generated experimentally.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for conducting a stability study of L-Alanine benzyl ester p-toluenesulfonate salt.

References

Spectroscopic Analysis of L-Alanine Benzyl Ester 4-Toluenesulfonate: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Alanine benzyl ester 4-toluenesulfonate. This compound is a key intermediate in peptide synthesis and various pharmaceutical applications.[1][] A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its constituent parts: the L-alanine moiety, the benzyl ester group, and the 4-toluenesulfonate counter-ion.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Alanine CH₃ | ~1.5 | Doublet | 3H |

| Tosyl CH₃ | ~2.3 | Singlet | 3H |

| Alanine α-CH | ~4.2 | Quartet | 1H |

| Benzyl CH₂ | ~5.2 | Singlet | 2H |

| Aromatic Protons (Benzyl) | ~7.3-7.4 | Multiplet | 5H |

| Aromatic Protons (Tosyl) | ~7.1 and ~7.7 | Doublets | 4H (2H each) |

| Ammonium NH₃⁺ | Variable | Broad Singlet | 3H |

Note: The chemical shift of the NH₃⁺ protons can be broad and its position may vary depending on the solvent and concentration. A visual representation of the ¹H NMR spectrum can be found in scientific literature.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| Alanine CH₃ | ~16 |

| Tosyl CH₃ | ~21 |

| Alanine α-CH | ~50 |

| Benzyl CH₂ | ~68 |

| Aromatic C-H (Benzyl) | ~128-129 |

| Aromatic C-H (Tosyl) | ~126, ~130 |

| Aromatic Quaternary C (Benzyl) | ~135 |

| Aromatic Quaternary C (Tosyl) | ~140, ~145 |

| Ester C=O | ~170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands for its ester, ammonium, and sulfonate groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3300 | N-H stretch | Ammonium (NH₃⁺) |

| ~2850-3000 | C-H stretch | Aliphatic and Aromatic |

| ~1740 | C=O stretch | Ester |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1220, ~1120 | S=O stretch | Sulfonate |

| ~1030, ~1010 | S-O stretch | Sulfonate |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry NMR tube.[4][5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄, as the compound is soluble in these solvents.[][4][5] Chloroform-d (CDCl₃) can also be used.[6]

-

Gently vortex or sonicate the tube to ensure the sample is fully dissolved.[4]

-

If an internal standard is required, a small amount of Tetramethylsilane (TMS) can be added.[7]

Instrumental Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using the specified parameters.[4]

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is suitable for solid samples and requires minimal sample preparation.[8]

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small, representative amount of the solid this compound sample directly onto the crystal.

Data Acquisition:

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Record the background spectrum.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the crystal and anvil thoroughly after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. amherst.edu [amherst.edu]

The Strategic Role of L-Alanine Benzyl Ester Tosylate in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Alanine benzyl ester tosylate stands as a pivotal building block in the intricate field of peptide chemistry. Its strategic application, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, has been a cornerstone in both solid-phase and solution-phase peptide synthesis. This technical guide provides an in-depth exploration of its core functionalities, supported by quantitative data, detailed experimental protocols, and process visualizations to empower researchers in their synthetic endeavors.

Core Physicochemical Properties and Specifications

L-Alanine benzyl ester tosylate is the p-toluenesulfonic acid salt of L-alanine benzyl ester. The tosylate salt form enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

| Property | Value | Reference |

| CAS Number | 42854-62-6 | [1][2][3][] |

| Molecular Formula | C₁₇H₂₁NO₅S (C₁₀H₁₃NO₂ · C₇H₈O₃S) | [1][2][3][5] |

| Molecular Weight | 351.4 g/mol | [1][5] |

| Appearance | Colorless to white powder/crystal | [][6] |

| Melting Point | 112-116 °C | [][6] |

| Purity | ≥95.0% to ≥99% (HPLC) | [][6] |

| Solubility | Soluble in Methanol, DMSO | [] |

| Storage | 2-8 °C, in a well-closed, dry container | [][7] |

Role in Peptide Synthesis: A Dual Protection Strategy

The utility of L-Alanine benzyl ester tosylate lies in the orthogonal nature of its protecting groups within the broader context of peptide synthesis.[7] The benzyl ester protects the carboxylic acid terminus, while the amino group is typically protected with a Boc group after the neutralization of the tosylate salt.[7][8] This dual-protection scheme is fundamental to the stepwise and controlled elongation of peptide chains.[7][9]

-

Benzyl (Bzl) Ester: This group provides semi-permanent protection for the C-terminus.[8] It is stable to the mildly acidic conditions used for the removal of the temporary N-terminal Boc group but can be cleaved under strong acidic conditions (e.g., HF) or by hydrogenolysis.[7][10][11]

-

Tosyl (Tos) Group: As a salt, it protonates the free amine, rendering it non-nucleophilic and preventing self-coupling or other unwanted side reactions. This salt is typically neutralized in situ before the coupling reaction.[8]

Quantitative Data in Synthetic Applications

The efficiency of reactions involving L-Alanine benzyl ester tosylate is critical for the overall success of a peptide synthesis campaign. The following tables summarize representative quantitative data.

Table 1: Synthesis and Deprotection Yields

| Reaction | Key Reagents | Typical Yield (%) | Reference |

| Synthesis of L-Alanine Benzyl Ester from its Tosylate Salt | Triethylamine, Toluene, Water | 92% | [12] |

| Boc Protection of L-Alanine Benzyl Ester | (Boc)₂O, NaOH, Dioxane/Water | Not specified, but a common procedure | [13] |

| Dipeptide (Boc-Ala-Ala-OBzl) Synthesis | DCC/HONSu | 80% | [8] |

| Dipeptide (Boc-Ala-Gly-OBzl) Synthesis | WSC, HOBT | 92.3% | [7] |

Table 2: Key Parameters in Boc-Solid Phase Peptide Synthesis (SPPS)

| Parameter | Typical Value/Method | Notes | Reference |

| Coupling Efficiency | >99% (Kaiser Test) | Incomplete coupling may require a second coupling step. | [8] |

| Crude Peptide Yield | 10-30% | Highly dependent on peptide length, sequence, and purification efficiency. | [8] |

| Resin Loading | Varies | The first amino acid is attached to the resin, often via its cesium salt. | [9][14] |

| Final Cleavage | Anhydrous HF | A strong acid is required to cleave the peptide from the resin and remove side-chain protecting groups. | [14] |

Experimental Protocols

Protocol 1: Neutralization of L-Alanine Benzyl Ester Tosylate for Peptide Coupling

This protocol describes the in-situ generation of the free amine of L-alanine benzyl ester, making it ready for coupling with an N-protected amino acid.

Materials:

-

L-Alanine benzyl ester p-tosylate (1.1 equivalents)

-

Dichloromethane (DCM)

-

Triethylamine (NEt3) or Diisopropylethylamine (DIEA) (1.1 equivalents)

Procedure:

-

Dissolve L-Alanine benzyl ester p-tosylate in DCM in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIEA dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

The resulting solution containing the neutralized L-alanine benzyl ester is now ready for the addition of the activated N-protected amino acid.[8]

Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Ala-OBzl)

This protocol outlines the coupling of Boc-L-Alanine to L-Alanine benzyl ester.

Materials:

-

Boc-L-Alanine (1.0 equivalent)

-

N-Hydroxysuccinimide (HONSu) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

Neutralized L-Alanine benzyl ester solution (from Protocol 1)

-

DCM, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄

Procedure:

-

Activation of Boc-L-Alanine:

-

In a separate flask, dissolve Boc-L-Alanine and HONSu in DCM.

-

Cool the solution to 0 °C.

-

Add DCC and stir at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

The formation of dicyclohexylurea (DCU) as a white precipitate will be observed.[8]

-

-

Coupling Reaction:

-

Filter the DCU precipitate from the activated Boc-Ala-ONSu solution.

-

Add the filtered Boc-Ala-ONSu solution to the neutralized L-alanine benzyl ester solution (prepared as in Protocol 1).

-

Stir the reaction mixture at room temperature for 12-24 hours.[8]

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once complete, filter any newly formed DCU precipitate.

-

Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

-

Protocol 3: Boc Deprotection of the N-Terminus

This protocol describes the removal of the Boc group to allow for peptide chain elongation.

Materials:

-

Boc-protected peptide benzyl ester

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the solution (typically a 20-50% TFA/DCM mixture).[15]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.[15]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM several times. The resulting product is the TFA salt of the deprotected peptide.[15]

Visualizing Workflows in Peptide Synthesis

Diagrams created using Graphviz (DOT language) illustrate key processes involving L-Alanine benzyl ester tosylate.

Conclusion

L-Alanine benzyl ester tosylate remains a highly relevant and valuable reagent in peptide chemistry. Its utility in the well-established Boc/Bzl strategy provides a robust and reliable method for the synthesis of complex peptides. While newer strategies like Fmoc/tBu have gained widespread adoption, the Boc/Bzl approach, and by extension the use of building blocks like L-Alanine benzyl ester tosylate, continues to be favored for specific applications, particularly in the synthesis of long or aggregation-prone sequences.[8][16] A thorough understanding of its properties, reaction kinetics, and associated protocols is essential for any researcher aiming to leverage this powerful tool in the development of novel peptide-based therapeutics and research agents.

References

- 1. peptide.com [peptide.com]

- 2. L-Alanine benzyl ester tosylate | CAS 42854-62-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. L-Alanine benzyl ester tosylate - 楚肽生物科技 [apeptides.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. L -Alanine benzyl ester = 95.0 T 42854-62-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

L-Alanine Benzyl Ester 4-Toluenesulfonate: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a pivotal chiral building block in modern organic synthesis, particularly valued in the fields of peptide chemistry and pharmaceutical development. This compound is a salt of the benzyl ester of L-alanine with p-toluenesulfonic acid (TsOH). This salt form offers enhanced stability and improved handling characteristics compared to the free amino acid ester, making it an ideal starting material for multi-step syntheses.[1][2] The presence of the chiral center from L-alanine allows for the stereocontrolled introduction of this amino acid into larger molecules.[3][4] Its primary utility lies in its role as a protected amino acid derivative, where the amino group is shielded by the tosylate counterion and the carboxylic acid is protected as a benzyl ester. This dual protection is instrumental in the stepwise construction of peptides and other complex, enantiomerically pure molecules.[][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its use in various synthetic applications, dictating solubility, reaction conditions, and storage.

| Property | Value | References |

| CAS Number | 42854-62-6 | [2][7] |

| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S (or C₁₇H₂₁NO₅S) | [2][8] |

| Molecular Weight | 351.4 g/mol | [2][8] |

| Appearance | White to off-white crystalline powder or fine crystals | [1][2][] |

| Melting Point | 114-116 °C | [2][] |

| Solubility | Soluble in Methanol and DMSO | [][9] |

| Optical Rotation | [α]²⁵D = -4.0 ± 2º (c=3 in MeOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2][] |

| Storage | Store at 0-8 °C | [1][2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the direct Fischer-Speier esterification of L-alanine. In this reaction, L-alanine is heated with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. An azeotroping solvent, such as cyclohexane or toluene, is used to remove the water formed during the reaction, driving the equilibrium towards the product.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established esterification procedures.[10]

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Mixture: The flask is charged with L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), an excess of benzyl alcohol, and cyclohexane.

-

Reaction Conditions: The mixture is heated to reflux. The water generated during the esterification is collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up and Isolation: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature. Ethyl acetate is added to precipitate the product. The resulting white solid, L-alanine benzyl ester p-toluenesulfonate, is collected by filtration and dried. A yield of 92% has been reported for this step.[10]

Applications as a Chiral Building Block

The utility of this compound stems from its identity as a chiral pool starting material. The inherent chirality of the L-alanine core is leveraged to introduce stereospecificity in a variety of synthetic transformations.

Peptide Synthesis

This compound is a cornerstone in solution-phase peptide synthesis.[12] The tosylate salt effectively protects the α-amino group, preventing self-polymerization and allowing for controlled coupling with an N-protected amino acid. The benzyl ester protects the C-terminus, which can be selectively removed at a later stage.[][6]

Experimental Protocol: Synthesis of a Dipeptide (e.g., BOC-L-Leucyl-L-Alanine Benzyl Ester)

This protocol describes a standard peptide coupling reaction.[12]

-

Preparation of the Amine Component: Dissolve this compound salt (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the salt and generate the free amine of L-Alanine benzyl ester. Stir for 15-20 minutes at 0°C.

-

Activation of the Carboxylic Acid Component: In a separate flask, dissolve BOC-L-Leucine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0°C. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM slowly. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 30 minutes at 0°C.

-

Peptide Bond Formation: To the activated BOC-L-Leucine solution, add the previously prepared free amine solution of L-Alanine benzyl ester. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by TLC. Once complete, filter off the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dipeptide.

Drug Development and Asymmetric Synthesis

In pharmaceutical development, this compound serves as a crucial intermediate for incorporating the alanine moiety into drug candidates.[1][] This is vital for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[] The stereochemistry of the α-carbon is often critical for biological activity, and using this enantiomerically pure building block ensures the desired stereochemical outcome in the final product.[13]

The compound acts as a chiral auxiliary, a group temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions.[3][4] This strategy is fundamental to asymmetric synthesis, allowing for the creation of complex chiral molecules from achiral precursors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. york.ac.uk [york.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. L-Alanine benzyl ester p-toluenesulfonate salt - CAS - 42854-62-6 | Axios Research [axios-research.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 42854-62-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tosylate Salts in Amino Acid Ester Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of peptide synthesis and drug development, the efficient and stereochemically pure preparation of amino acid derivatives is paramount. Amino acid esters are fundamental building blocks in these processes, serving as key intermediates for the construction of complex peptide chains and other pharmaceutical compounds. However, their inherent reactivity and potential for racemization present significant challenges in their synthesis, purification, and handling. The use of p-toluenesulfonic acid (p-TsOH) to form crystalline tosylate salts of amino acid esters has emerged as a robust and widely adopted strategy to overcome these hurdles. This technical guide provides a comprehensive overview of the multifaceted functions of tosylate salts in the context of amino acid esters, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of Tosylate Salts in Amino Acid Ester Chemistry

The utility of forming tosylate salts of amino acid esters can be categorized into three primary functions: facilitating purification and improving handling, providing a means of temporary amino group protection, and acting as a key component in the synthesis of these esters.

Facilitating Purification and Enhancing Stability

Free amino acid esters are often oils or low-melting solids that can be challenging to purify by standard techniques like crystallization. The introduction of the tosylate counter-ion promotes the formation of highly crystalline salts that are readily purified by recrystallization. This process effectively removes unreacted starting materials, by-products, and diastereomeric impurities, leading to a product of high chemical and enantiomeric purity.

Furthermore, the salt form significantly enhances the stability of the amino acid ester. The protonation of the α-amino group prevents it from participating in undesired side reactions, such as self-condensation to form diketopiperazines or other oligomers. This increased stability allows for longer shelf-life and more reliable use in subsequent synthetic steps.

Temporary Protection of the Amino Group

In the context of peptide synthesis, the protonated amino group in the tosylate salt is effectively "protected" from reacting as a nucleophile. This is crucial for preventing uncontrolled polymerization during the activation of the carboxyl group for peptide bond formation. The tosylate salt can be conveniently carried through several synthetic steps, and the free amine can be readily liberated in situ by treatment with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), immediately prior to its use in a coupling reaction. This temporary protection is a cornerstone of both solution-phase and solid-phase peptide synthesis strategies.

Catalysis of Esterification

p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that serves as an excellent catalyst for the Fischer-Speier esterification of amino acids.[1] In this reaction, the amino acid is heated with an alcohol in the presence of a catalytic or stoichiometric amount of p-TsOH. The acid protonates the carboxylic acid group, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. The equilibrium of this reaction is typically driven forward by the removal of water, often through azeotropic distillation.[1]

Data Presentation: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

The following tables summarize quantitative data for the synthesis of various L-amino acid benzyl ester p-toluenesulfonate salts via Fischer-Speier esterification. The data highlights the influence of the solvent on reaction yield and the preservation of stereochemical integrity.

Table 1: Synthesis of L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Cyclohexane

| Amino Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Alanine | 95 | >99 | [2] |

| L-Phenylalanine | 98 | >99 | [2] |

| L-Tyrosine | 96 | >99 | [2] |

| L-Phenylglycine | 92 | >99 | [2] |

| L-Valine | 97 | >99 | [2] |

| L-Leucine | 98 | >99 | [2] |

| L-Lysine | 90 | >99 | [2] |

| L-Serine | 85 | >99 | [2] |

| L-Methionine | 65 | 95.7 | [2][3] |

| L-Aspartic Acid (dibenzyl ester) | 94 | >99 | [4] |

| L-Glutamic Acid (dibenzyl ester) | 96 | >99 | [4] |

Table 2: Synthesis of "Problematic" L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Methyl-THF (Me-THF)

| Amino Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Methionine | 85 | >99 | [3] |

| L-Arginine | 80 | >99 | [3] |

| L-Tryptophan | 75 | >99 | [3] |

| L-Proline | 99 | >99 | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Cyclohexane[2][4]

Materials:

-

L-Amino Acid (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Benzyl alcohol (5.0 eq)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

A mixture of the L-amino acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane (approximately 8 mL per gram of amino acid) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring, and the azeotropic removal of water is monitored. The reaction is typically complete within 6 hours.

-

The reaction mixture is cooled to approximately 50 °C, and ethyl acetate (approximately 12 mL per gram of amino acid) is added.

-

The resulting suspension is briefly heated to reflux and then stirred for 1 hour at room temperature to facilitate complete precipitation.

-

The crystalline solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford the pure L-amino acid benzyl ester p-toluenesulfonate salt.

Protocol 2: Use of an Amino Acid Benzyl Ester p-Toluenesulfonate Salt in a Solution-Phase Dipeptide Synthesis[5]

Materials:

-

Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

-

N-Hydroxysuccinimide (HONSu) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

L-Alanine benzyl ester p-toluenesulfonate (Tos·H-Ala-OBzl) (1.1 eq)

-

Triethylamine (NEt3) (1.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Activation of Boc-L-Alanine: Dissolve Boc-Ala-OH and HONSu in DCM and cool the solution to 0 °C. Add DCC and stir at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 12 hours. The formation of the active ester, Boc-Ala-ONSu, will occur with the precipitation of dicyclohexylurea (DCU).

-

Coupling Reaction: In a separate flask, dissolve Tos·H-Ala-OBzl in DCM and neutralize with triethylamine. Filter the DCU precipitate from the Boc-Ala-ONSu solution and add the filtrate to the neutralized alanine benzyl ester solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, filter any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of an amino acid ester tosylate salt.

References

Methodological & Application

Application Notes and Protocols for L-Alanine Benzyl Ester 4-Toluenesulfonate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of L-Alanine benzyl ester 4-toluenesulfonate in solid-phase peptide synthesis (SPPS), primarily within the framework of the tert-butyloxycarbonyl (Boc) protection strategy. This document outlines detailed protocols, quantitative performance data, and visual workflows to facilitate the successful synthesis of peptides for research and drug development purposes.

This compound serves as a stable, crystalline salt of the C-terminally protected amino acid L-alanine. In SPPS, it is typically used after neutralization to the free amine and subsequent N-terminal Boc protection for the initial attachment to the solid support (e.g., Merrifield resin). The benzyl ester provides robust protection for the C-terminus throughout the synthesis, while the Boc group offers temporary protection of the N-terminus, which can be selectively removed in each cycle.

Data Presentation

The efficiency of peptide synthesis is paramount. The following tables summarize key quantitative parameters associated with the use of Boc-protected amino acids in a typical Boc-SPPS workflow.

Table 1: Materials and Reagents for Boc-SPPS

| Material/Reagent | Grade | Purpose |

| This compound | Peptide synthesis grade | Precursor for the first amino acid |

| Di-tert-butyl dicarbonate (Boc)₂O | Reagent grade | N-terminal protection |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide synthesis grade | Solid support |

| Cesium Carbonate (Cs₂CO₃) | ACS grade or higher | Formation of cesium salt for resin attachment |

| Dichloromethane (DCM) | Peptide synthesis grade | Solvent for swelling, washing, and reactions |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent for swelling and coupling |

| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |

| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide synthesis grade | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Coupling additive to reduce racemization |

| Anhydrous Hydrogen |

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Ala-OBzl·TosOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-Alanine benzyl ester p-toluenesulfonate (H-Ala-OBzl·TosOH) in solution-phase peptide synthesis. This method remains a cornerstone for the scalable production of short peptides and peptide fragments, offering advantages in purification and characterization of intermediates.

Introduction

Solution-phase peptide synthesis is a classical and versatile technique for the construction of peptide bonds. The strategy involves the sequential coupling of amino acid residues in a homogenous solution, followed by purification of the intermediate protected peptide at each step. The use of H-Ala-OBzl·TosOH provides the C-terminal alanine residue with its carboxyl group protected as a benzyl ester. This protection is stable to the mildly acidic conditions used for the removal of the temporary N-terminal tert-butyloxycarbonyl (Boc) protecting group, allowing for selective deprotection and chain elongation. The benzyl group can be subsequently removed by catalytic hydrogenolysis.

This document outlines the detailed protocol for the synthesis of the protected dipeptide, Boc-Ala-Ala-OBzl, by coupling N-Boc-L-alanine (Boc-Ala-OH) with H-Ala-OBzl·TosOH, followed by the deprotection of the N-terminal Boc group.

Data Presentation

Table 1: Reagents for Dipeptide Synthesis

| Reagent | Chemical Name | Role |

| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |

| H-Ala-OBzl·TosOH | L-Alanine benzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |

| NEt₃ (TEA) | Triethylamine | Base for neutralization |

| DCM | Dichloromethane | Reaction solvent |

| Ethyl Acetate | - | Extraction solvent |

| 1 M HCl | Hydrochloric acid (1 Molar) | Aqueous wash solution |

| Saturated NaHCO₃ | Saturated sodium bicarbonate solution | Aqueous wash solution |

| Brine | Saturated sodium chloride solution | Aqueous wash solution |

| Anhydrous Na₂SO₄ | Anhydrous sodium sulfate | Drying agent |

Table 2: Quantitative Data for Boc-Ala-Ala-OBzl Synthesis

| Product | Starting Materials | Coupling Method | Yield (%) | Melting Point (°C) |

| Boc-Ala-Ala-OBzl | Boc-Ala-OH, H-Ala-OBzl·TosOH | DCC/HOBt | 80-95%[1] | 112-113[2] |

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Alanyl-L-Alanine Benzyl Ester (Boc-Ala-Ala-OBzl)

This protocol details the coupling of Boc-Ala-OH with H-Ala-OBzl·TosOH using DCC and HOBt.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Alanine benzyl ester p-tosylate (H-Ala-OBzl·TosOH)[3]

-

1-Hydroxybenzotriazole (HOBt)[1]

-

Triethylamine (NEt₃)[3]

-

Ethyl acetate[3]

-

1 M Hydrochloric acid (HCl)[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution[3]

-

Brine[3]

-

Anhydrous sodium sulfate (Na₂SO₄)[3]

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Neutralization of H-Ala-OBzl·TosOH:

-

Activation of Boc-L-Alanine:

-

In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]

-

Cool this solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-L-Alanine solution.[1]

-

A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.[1]

-

-

Coupling Reaction:

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.[1] Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and dilute with ethyl acetate.[1]

-

Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1][3]

-

The crude product can be purified by recrystallization from an ethanol-ether mixture to yield pure Boc-Ala-Ala-OBzl.[3]

-

Protocol 2: N-Terminal Boc Deprotection of Boc-Ala-Ala-OBzl

This protocol describes the removal of the Boc protecting group to yield H-Ala-Ala-OBzl, which can be used for further peptide chain elongation.

Materials:

-

Boc-Ala-Ala-OBzl

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Standard laboratory glassware

Procedure:

-

Deprotection Reaction:

-

Work-up and Isolation:

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

-

To ensure complete removal of residual TFA, co-evaporate with DCM two to three times.[1]

-

Dissolve the resulting oily residue in a minimal amount of DCM or methanol.[1]

-

Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[1]

-

Collect the precipitate (H-Ala-Ala-OBzl·TFA) by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Visualization of the Experimental Workflow

Caption: Workflow for the solution-phase synthesis and deprotection of a dipeptide.

References

Application Notes and Protocols for Peptide Coupling with L-Alanine Benzyl Ester Tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Alanine benzyl ester tosylate in peptide synthesis. This document outlines detailed protocols for solution-phase peptide coupling, a comparison of common coupling reagents, and expected quantitative outcomes. The information is intended to facilitate the efficient and successful synthesis of peptides for research and drug development purposes.

L-Alanine benzyl ester tosylate is a crucial building block in peptide chemistry. The tosylate salt form enhances its stability and handling properties, while the benzyl ester provides robust protection of the C-terminus during coupling reactions. This protection can be selectively removed under specific conditions, making it a versatile component in multi-step peptide synthesis.

Data Presentation

The efficiency of peptide coupling reactions is highly dependent on the chosen reagents, solvents, and reaction conditions. The following tables summarize typical quantitative data for the coupling of an N-protected amino acid with L-Alanine benzyl ester tosylate using various common coupling methods.

Table 1: Representative Yields in Solution-Phase Dipeptide Synthesis

| N-Protected Amino Acid | Coupling Method | Coupling Partner | Solvent | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Reference |

| Boc-L-Alanine | DCC/HOBt | L-Alanine benzyl ester tosylate | Dichloromethane (DCM) | ~85 | >95 | [1] |

| Boc-L-Alanine | EDC/HOBt | L-Leucine methyl ester hydrochloride | Dichloromethane (DCM) | 75-90 | >95 | [2] |

| Z-L-Alanine | TBTU/DIEA | L-Alanine methyl ester hydrochloride | Dimethylformamide (DMF) | Good | High | [3] |

| Boc-L-Alanine | HATU/DIPEA | N-methyl-L-alanine | Dichloromethane (DCM) | >90 | High | [4][5] |

Note: While not L-Alanine benzyl ester tosylate, these examples with similar amino acid esters provide relevant comparative data for the coupling methods.

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Additive(s) | Key Advantages | Key Disadvantages |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP (catalytic) | Cost-effective, widely used.[6][7] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[6] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP (catalytic) | Water-soluble carbodiimide and byproduct, simplifying workup.[6][7] | Can be less effective for sterically hindered substrates without additives.[6] |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | High efficiency, fast reaction times.[5][6] | Potential for guanidinylation side reactions.[5] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | Highly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[4][5] | More expensive than HBTU.[5] |

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of a dipeptide using L-Alanine benzyl ester tosylate.

Protocol 1: Dipeptide Synthesis using DCC/HOBt

This protocol describes the coupling of an N-Boc-protected amino acid with L-Alanine benzyl ester tosylate using DCC and HOBt.

Materials:

-

N-Boc-L-Amino Acid (e.g., Boc-L-Proline) (1.0 eq)

-

L-Alanine benzyl ester tosylate (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and generate the free amine.

-

Stir the mixture for 15-20 minutes at 0 °C.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate round-bottom flask, dissolve the N-Boc-L-Amino Acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

In a small beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the N-Boc-L-Amino Acid/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

-

Allow the activation to proceed for 30 minutes at 0 °C.

-

-

Peptide Bond Formation (Coupling):

-

To the activated carboxylic acid solution (still at 0 °C), add the previously prepared free amine solution of L-Alanine benzyl ester.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate and wash the filter cake with a small amount of cold DCM.[1]

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]

-

Purify the crude dipeptide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

-

Protocol 2: Dipeptide Synthesis using HATU for Sterically Hindered Couplings

This protocol is recommended for coupling sterically hindered amino acids, such as N-methylated amino acids, with L-Alanine benzyl ester tosylate.

Materials:

-

N-Boc-N-methyl-L-Amino Acid (1.05 eq)

-

L-Alanine benzyl ester tosylate (1.0 eq)

-

HATU (1.05 eq)

-

DIPEA (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes at 0 °C.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve the N-Boc-N-methyl-L-Amino Acid (1.05 eq) and HATU (1.05 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[4]

-

-

Coupling Reaction:

-

To the pre-activated carboxylic acid solution, add the prepared L-Alanine benzyl ester solution dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product via column chromatography.

-

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Solution-Phase Dipeptide Synthesis using DCC/HOBt.

Caption: Generalized Scheme for Peptide Bond Formation.

References

Application Notes: Deprotection of L-Alanine Benzyl Ester 4-Toluenesulfonate

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a crucial building block in peptide synthesis and various other areas of organic chemistry. The benzyl ester serves as a common and robust protecting group for the carboxylic acid functionality due to its general stability across a range of reaction conditions.[1] Its removal, or deprotection, is a critical step to yield the free carboxylic acid, L-Alanine, which is necessary for subsequent reactions like peptide bond formation.

The selection of an appropriate deprotection method is paramount to ensure high yields, prevent side reactions such as racemization, and maintain the integrity of other functional groups within the molecule. The most prevalent and effective methods for benzyl ester cleavage are catalytic hydrogenolysis and its variations.[2]

Deprotection Methodologies

There are several established methods for the deprotection of benzyl esters. The choice depends on factors like the presence of other reducible functional groups, available laboratory equipment, and the desired scale of the reaction.[3]

-

Catalytic Hydrogenolysis : This is the most widely used and often cleanest method for benzyl ester removal.[2][4] The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[5] The process, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free carboxylic acid (L-Alanine) and toluene as a volatile byproduct.[1] This method is highly efficient and the byproducts are easily removed.

-

Catalytic Transfer Hydrogenation : This method is a safer and more convenient alternative to using flammable hydrogen gas.[6] Instead of H₂, a hydrogen donor molecule is used to generate hydrogen in situ.[7] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[1][3][8] The reaction is still catalyzed by palladium on carbon (Pd/C).[6] This technique is particularly advantageous for standard laboratory setups that may not be equipped for handling hydrogen gas.[3]

-

Lewis Acid-Mediated Cleavage : For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), cleavage with Lewis acids provides an alternative. Reagents such as aluminum trichloride (AlCl₃), tin(IV) chloride (SnCl₄), or anhydrous ferric chloride (FeCl₃) can effectively remove the benzyl group.[9] These reactions often require a cation scavenger, such as anisole, to trap the benzyl cation generated during the reaction, preventing side reactions.[9]

Comparative Data of Deprotection Methods

The following table summarizes typical reaction conditions and considerations for the primary methods of benzyl ester deprotection.

| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvent | Temperature | Reaction Time | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | 10% Pd/C (10 mol%)[2] | H₂ gas (balloon or pressure vessel)[1] | Methanol, Ethanol, Ethyl Acetate[2][4] | Room Temp[3] | 1 - 6 hours[3] | Clean reaction, volatile byproduct (toluene), high yield.[1] | Requires specialized hydrogenation equipment; catalyst is flammable; incompatible with reducible groups (alkenes, alkynes, nitro groups).[6] |

| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20 wt%)[3] | Ammonium Formate (5 eq)[3] | Methanol, Ethanol[1] | Reflux[3] | 1 - 4 hours[10] | Avoids use of H₂ gas, convenient for standard labs.[3][6] | May require elevated temperatures; hydrogen donor can complicate workup. |

| Lewis Acid-Mediated Cleavage | AlCl₃, SnCl₄, FeCl₃[9] | N/A | Dichloromethane[9] | -50°C to Room Temp[11] | 1 - 6 hours | Tolerant of hydrogenation-sensitive groups.[9] | Stoichiometric reagents required, harsh conditions, potential for side reactions, requires scavenger.[9] |

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

This protocol describes a general and highly effective procedure for benzyl ester removal using hydrogen gas.

Materials and Reagents:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum line

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).[1]

-

Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% with respect to the substrate).[2]

-

Securely attach a hydrogen-filled balloon to the flask.[1]

-

Evacuate the flask under vacuum to remove air and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[2]

-

Stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-6 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

-

Wash the Celite® pad with a small amount of the reaction solvent (e.g., methanol).[1]

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-Alanine.

-

The product can be further purified by recrystallization if necessary.[1]

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a convenient alternative that avoids the direct handling of hydrogen gas.

Materials and Reagents:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Celite®

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.[1]

-

Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).[3]

-

To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux.[1]

-

Monitor the reaction progress by TLC. The reaction is typically complete in 1-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the mixture through a pad of Celite® to remove the catalyst.[1]

-

Wash the filter cake with a small amount of methanol.[1]

-

Combine the filtrates and remove the solvent under reduced pressure.[1]

-

The crude product, L-Alanine, can be purified by recrystallization or ion-exchange chromatography.[1]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key chemical transformation, experimental workflow, and a decision-making process for method selection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: L-Alanine Benzyl Ester 4-Toluenesulfonate in Dipeptide Synthesis

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a critical building block in peptide synthesis, particularly for the solution-phase and solid-phase synthesis of dipeptides and larger peptide fragments.[1][] Its primary role is to provide a protected form of L-alanine where the carboxylic acid group is masked as a benzyl ester, and the amino group is protonated as a tosylate salt. This protection strategy is essential to control the sequence of amino acid coupling and prevent unwanted side reactions.[3] The benzyl ester group is relatively stable and can be selectively removed under specific conditions, typically through hydrogenolysis.[4][5] The tosylate salt form enhances the stability and handling of the amino acid ester.

Principle of Use